molecular formula C21H28N2O4S2 B500403 1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine CAS No. 325991-73-9

1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine

Cat. No.: B500403
CAS No.: 325991-73-9
M. Wt: 436.6g/mol
InChI Key: XAZCFDAXXROPBI-UHFFFAOYSA-N
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Description

1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine is a disubstituted piperazine derivative characterized by two 4-ethylphenyl sulfonyl groups at the 1,4-positions and a methyl group at the 2-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications as serotonin receptor ligands, antimicrobial agents, and antiviral compounds .

Synthesis and Structural Features: The compound belongs to the 1,4-disubstituted 2-methylpiperazine class, synthesized via nucleophilic substitution reactions. A typical route involves reacting 2-methylpiperazine with sulfonyl chloride derivatives (e.g., 4-ethylbenzenesulfonyl chloride) under basic conditions to install the sulfonyl groups .

Properties

IUPAC Name

1,4-bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-4-18-6-10-20(11-7-18)28(24,25)22-14-15-23(17(3)16-22)29(26,27)21-12-8-19(5-2)9-13-21/h6-13,17H,4-5,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZCFDAXXROPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=CC=C(C=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine typically involves the reaction of 1,4-dimethylpiperazine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Implications

The pharmacological profile of piperazine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituents Molecular Weight Key Biological Activity Reference
1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine 4-ethylphenyl sulfonyl, 2-methyl ~464.5* 5-HT(1A) receptor ligand
1,4-Bis[(4-methoxy-3-methylphenyl)sulfonyl]piperazine 4-methoxy-3-methylphenyl sulfonyl 454.56 Research compound (unspecified)
1,4-Bis-(4-chlorophenoxyacetyl)piperazine 4-chlorophenoxyacetyl 423.29 Antimicrobial potential
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine 5-bromo-2-methoxybenzenesulfonyl N/A Antiviral (vaccinia virus)
N,N'-Bis(methylisatin-β-thiosemicarbazone)-2-methylpiperazine Methylisatin-β-thiosemicarbazone N/A Late-stage vaccinia virus inhibitor

*Calculated based on C₂₀H₂₄N₂O₄S₂.

Key Findings :

Bulkier substituents (e.g., bromo-methoxybenzenesulfonyl in ) may introduce steric hindrance, reducing receptor affinity but improving metabolic stability .

Antimicrobial vs. Antiviral Activity: Chlorophenoxyacetyl derivatives (e.g., CAS 4190-83-4) exhibit antimicrobial properties, likely due to membrane disruption via hydrophobic interactions . Brominated sulfonyl derivatives (e.g., CAS 398996-40-2) show antiviral activity by inhibiting viral replication stages, as seen in vaccinia virus studies .

Electron-Withdrawing vs. Electron-Donating Groups :

  • Sulfonyl groups are strong electron-withdrawing moieties, stabilizing negative charges and enhancing interactions with receptor binding pockets .
  • Methoxy and ethyl groups (electron-donating) may alter π-π stacking or hydrogen-bonding interactions, modulating selectivity between receptor subtypes .

Biological Activity

1,4-Bis[(4-ethylphenyl)sulfonyl]-2-methylpiperazine is a synthetic compound with a unique structure characterized by a piperazine ring substituted with sulfonyl groups linked to para-ethylphenyl moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C18H22N2O4S2
  • Molecular Weight : 394.51 g/mol
  • CAS Number : 325991-73-9

The compound features two sulfonyl groups that enhance its interaction with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl moieties can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and function .

Anti-Cancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action likely involves interference with cellular signaling pathways and induction of apoptosis in malignant cells .

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Liver Cancer15Apoptosis induction
Breast Cancer20Inhibition of cell proliferation
Colon Cancer18Disruption of signaling pathways
Gastric Cancer22Induction of oxidative stress

Anti-Inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Table 2: Anti-Inflammatory Effects

ModelDose (mg/kg)Effect Observed
Carrageenan-Induced Paw Edema10Significant reduction in paw swelling
Lipopolysaccharide-Induced Inflammation20Decrease in TNF-alpha levels

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Table 3: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Research Findings

A case study published in Molecules highlighted the compound's efficacy in reducing tumor growth in xenograft models. The study demonstrated that administration of the compound at a dosage of 20 mg/kg significantly inhibited tumor progression compared to control groups .

In another study focusing on its anti-inflammatory properties, researchers reported a marked decrease in paw edema in rats treated with the compound following carrageenan injection, suggesting its potential as a therapeutic agent for inflammatory diseases .

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